

Application Notes and Protocols for the Analytical Characterization of 2-(Phenylamino)acetonitrile

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Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

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Compound: **2-(Phenylamino)acetonitrile** Molecular Formula: $C_8H_8N_2$ ^[1] Molecular Weight: 132.16 g/mol ^{[1][2][3]} CAS Number: 3009-97-0^{[1][2][3]} IUPAC Name: 2-anilinoacetonitrile^{[2][4]}

Overview and Physicochemical Properties

2-(Phenylamino)acetonitrile is an organic compound featuring a phenylamino group attached to an acetonitrile backbone.^[1] It serves as a valuable building block in organic synthesis, particularly for preparing heterocyclic compounds and purine derivatives with potential applications in medicinal chemistry and drug discovery.^{[1][3]} Under standard conditions, it exists as a yellow to white crystalline low-melting solid.^{[1][3]}

A comprehensive analytical characterization is essential to confirm its identity, purity, and stability. This document outlines the key analytical techniques and detailed protocols for the characterization of **2-(Phenylamino)acetonitrile**.

Table 1: Physicochemical Properties of **2-(Phenylamino)acetonitrile**

Property	Value	Reference
Melting Point	40 °C	[1][3]
Boiling Point	234.08 °C (estimated)	[1][3]
Density	1.1083 g/cm ³ (estimated)	[1][3]
Storage Temperature	2-8 °C, inert atmosphere, dark place	[1][2]

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of **2-(Phenylamino)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the different carbon atoms. For **2-(Phenylamino)acetonitrile**, ¹H NMR is expected to show signals for the aromatic protons on the phenyl ring, the secondary amine proton, and the methylene protons. ¹³C NMR will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Note: Actual chemical shifts may vary based on solvent and experimental conditions. Data for similar structures are used for prediction.)

Nucleus	Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H	~7.30 - 6.80	Multiplet	Aromatic protons (C_6H_5)
^1H	Variable (broad)	Singlet	Amine proton (-NH-)
^1H	~4.20	Singlet/Doublet	Methylene protons (-CH ₂ -)
^{13}C	~145	Singlet	Aromatic C (quaternary, C-N)
^{13}C	~130 - 115	Multiplet	Aromatic CH carbons
^{13}C	~117	Singlet	Nitrile carbon (-C \equiv N) [5]
^{13}C	~35-45	Singlet	Methylene carbon (-CH ₂ -)

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of **2-(Phenylamino)acetonitrile** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: 0-15 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
- ^{13}C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled pulse program (zgpg30).
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay (d1): 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **2-(Phenylamino)acetonitrile** is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches for the aromatic and aliphatic groups, the C≡N stretch of the nitrile group, and C=C stretches from the aromatic ring.

Table 3: Key IR Absorption Bands for **2-(Phenylamino)acetonitrile**

Frequency Range (cm ⁻¹)	Functional Group Assignment
3350 - 3450	N-H Stretch (secondary amine)
3000 - 3100	Aromatic C-H Stretch
2850 - 2960	Aliphatic C-H Stretch (-CH ₂ -)
2240 - 2260	C≡N Stretch (nitrile)[6]
1600, 1500	C=C Aromatic Ring Stretch
1300 - 1350	C-N Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Analysis

- Sample Preparation: Place a small amount of the solid **2-(Phenylamino)acetonitrile** sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Mode: Absorbance.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify and label the significant peaks.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. For **2-(Phenylamino)acetonitrile** (MW = 132.16), the molecular ion peak $[M]^+$ should be observed at $m/z \approx 132$. In positive ion mode, an $[M+H]^+$ adduct at $m/z \approx 133$ is also expected.^[7] Key fragments may arise from the loss of the nitrile group or cleavage of the C-N bond.

Table 4: Expected Mass Spectrometry Data

m/z (mass-to-charge ratio)	Adduct/Fragment
133.076	$[M+H]^+$ ^[7]
155.058	$[M+Na]^+$ ^[7]
132.068	$[M]^+$ ^[7]
131.061	$[M-H]^-$ ^[7]

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like ethyl acetate or acetonitrile.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography (GC) Parameters:
 - Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).[8]
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 μ L with a split ratio (e.g., 20:1).[8]
 - Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
- Mass Spectrometry (MS) Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[8]
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the retention time of the compound. Analyze the mass spectrum of the corresponding peak to identify the molecular ion and major fragment ions.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of **2-(Phenylamino)acetonitrile** and for quantifying it in mixtures.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying **2-(Phenylamino)acetonitrile** from impurities or related substances. The compound can be detected using a UV detector, likely showing absorbance in the 250-300 nm range due to its aromatic structure.^[1]

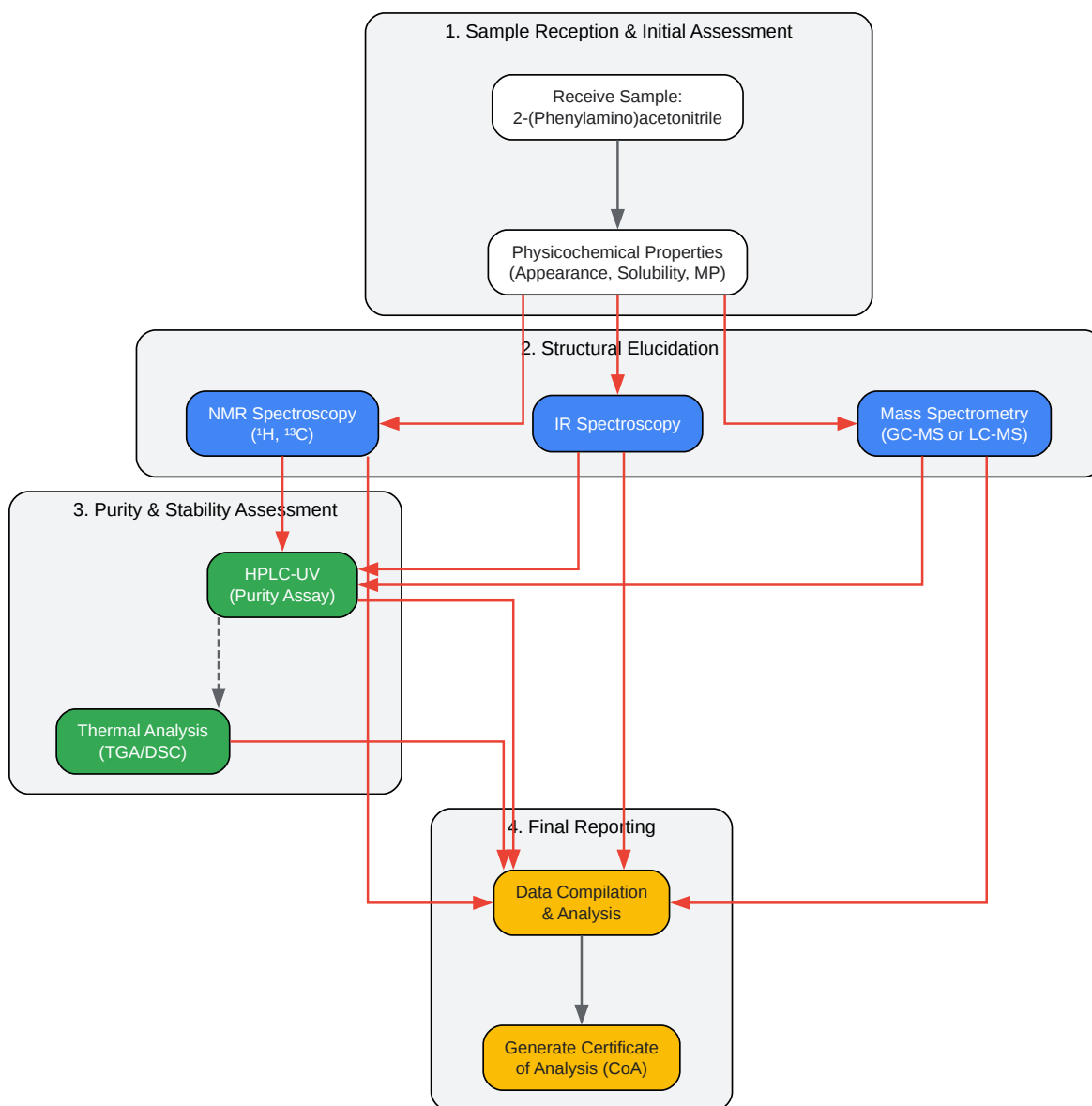
Experimental Protocol: RP-HPLC Purity Assay

- Sample and Standard Preparation:
 - Standard Solution: Accurately weigh and dissolve **2-(Phenylamino)acetonitrile** in the mobile phase or diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
 - Sample Solution: Prepare the sample to be tested at the same concentration.
- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase: A mixture of acetonitrile and water. A common starting point is 50:50 (v/v) Acetonitrile:Water. For MS compatibility, a small amount of formic acid (0.1%) can be added instead of phosphoric acid.^[9]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 254 nm.
 - Injection Volume: 10 µL.
- Data Analysis:
 - Run a blank (diluent) injection, followed by the standard and sample injections.

- Determine the retention time of **2-(Phenylamino)acetonitrile** from the standard chromatogram.
- Calculate the purity of the sample using the area percent method: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a chemical substance like **2-(Phenylamino)acetonitrile**.



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Caption: Workflow for Analytical Characterization.

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